molecular formula C11H6IN3 B11799834 2-(3-Iodophenyl)pyrimidine-5-carbonitrile CAS No. 1447606-96-3

2-(3-Iodophenyl)pyrimidine-5-carbonitrile

Cat. No.: B11799834
CAS No.: 1447606-96-3
M. Wt: 307.09 g/mol
InChI Key: RTTWDZSFCUNYTF-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-iodoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-iodoaniline with cyanoacetic acid followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like palladium catalysts and organometallic reagents (e.g., Grignard reagents) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while oxidation or reduction could modify the functional groups on the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile primarily involves its role as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of the epidermal growth factor receptor (EGFR), thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodophenyl)pyrimidine-5-carbonitrile
  • 2-(3-Bromophenyl)pyrimidine-5-carbonitrile
  • 2-(3-Chlorophenyl)pyrimidine-5-carbonitrile

Uniqueness

2-(3-Iodophenyl)pyrimidine-5-carbonitrile stands out due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electron-withdrawing properties can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor compared to its bromine or chlorine analogs .

Properties

CAS No.

1447606-96-3

Molecular Formula

C11H6IN3

Molecular Weight

307.09 g/mol

IUPAC Name

2-(3-iodophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6IN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H

InChI Key

RTTWDZSFCUNYTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC=C(C=N2)C#N

Origin of Product

United States

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